molecular formula C14H10Cl2O2 B2970841 (E)-4-(5-(3,4-dichlorophenyl)furan-2-yl)but-3-en-2-one CAS No. 468072-74-4

(E)-4-(5-(3,4-dichlorophenyl)furan-2-yl)but-3-en-2-one

Cat. No. B2970841
CAS RN: 468072-74-4
M. Wt: 281.13
InChI Key: QJXPJNBLAHITGA-DUXPYHPUSA-N
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Description

(E)-4-(5-(3,4-dichlorophenyl)furan-2-yl)but-3-en-2-one, also known as DCPF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCPF belongs to the family of chalcones, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antioxidant properties. In

Scientific Research Applications

Synthesis Methods and Chemical Properties

(E)-4-(5-(3,4-dichlorophenyl)furan-2-yl)but-3-en-2-one, a compound related to furan-2(3H)-ones, is part of a class of compounds synthesized using methods involving hetarylaminomethylidene derivatives. These compounds exhibit E-/Z-equilibrium in solution, influenced by various factors such as the configuration of intermediates, solvent types, and reaction conditions (Tikhomolova, Grinev, & Yegorova, 2023). Additionally, furan derivatives are synthesized using methods like microwave irradiation, offering advantages like higher yields, environmentally friendly processes, and shorter reaction times (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016).

Application in Medicinal Chemistry

Furan derivatives, including compounds similar to (E)-4-(5-(3,4-dichlorophenyl)furan-2-yl)but-3-en-2-one, are used in medicinal chemistry. They are part of structures exhibiting potential anti-inflammatory and antibacterial activities. Molecular docking studies, along with biological evaluations, suggest their effectiveness in these applications (Mathew, Chinnamanayakar, & Ramanathan, 2020).

Material Science and Photophysical Properties

In material science, furan-containing compounds demonstrate interesting photophysical properties. For instance, they have been studied for their photochromic properties in solution, indicating potential applications in materials requiring light responsiveness (Makarova et al., 2011).

Drug Design and Bioactivity

Compounds structurally similar to (E)-4-(5-(3,4-dichlorophenyl)furan-2-yl)but-3-en-2-one are being investigated in drug design. They have shown potential in inhibiting key enzymes, with studies utilizing structure-activity relationships to optimize their effectiveness (Gong et al., 2017).

properties

IUPAC Name

(E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-9(17)2-4-11-5-7-14(18-11)10-3-6-12(15)13(16)8-10/h2-8H,1H3/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXPJNBLAHITGA-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(5-(3,4-dichlorophenyl)furan-2-yl)but-3-en-2-one

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